Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s systematic IUPAC name, guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- , reflects its hybrid structure combining a purine core with a guanidine substituent and a dihydroxypropyl side chain. The purine ring system is numbered according to IUPAC conventions, with:
- A 2-amino group at position 2.
- A 9-(2,3-dihydroxypropyl) substituent at position 9.
- A guanidine moiety (-NH-C(=NH)-NH2) replacing the hydroxyl group at position 6.
The structural formula is represented as:
$$ \text{C}9\text{H}{14}\text{N}8\text{O}2 $$
with the SMILES notation NC(=N)Nc1ncnc2n1c(nc2N)C(C(CO)O)O , derived from purine backbone modifications.
Alternative Nomenclature Systems and Registry Identifiers
This compound is recognized under multiple nomenclature frameworks and registry systems:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 676324-06-4 | |
| IUPAC Name | [2-Amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]guanidine | |
| Simplified Molecular Name | 9-(2,3-Dihydroxypropyl)-6-guanidinopurine |
The CAS registry number 676324-06-4 is the primary unique identifier for this compound in chemical databases. Alternative naming conventions emphasize the guanidine functional group’s position (C6) and the dihydroxypropyl side chain’s stereochemistry.
Molecular Formula and Weight Analysis
The molecular formula C$$9$$H$${14}$$N$$8$$O$$2$$ corresponds to a molecular weight of 266.26 g/mol . Key compositional features include:
- Purine backbone : Contributes 5 nitrogen atoms and 5 carbon atoms.
- Guanidine group : Adds 3 nitrogen atoms and 1 carbon atom.
- 2,3-Dihydroxypropyl chain : Introduces 3 carbons, 2 hydroxyl groups, and 6 hydrogens.
Elemental Composition Breakdown :
- Carbon (C): $$9 \times 12.01 = 108.09 \, \text{g/mol}$$
- Hydrogen (H): $$14 \times 1.01 = 14.14 \, \text{g/mol}$$
- Nitrogen (N): $$8 \times 14.01 = 112.08 \, \text{g/mol}$$
- Oxygen (O): $$2 \times 16.00 = 32.00 \, \text{g/mol}$$
The calculated molecular weight ($$108.09 + 14.14 + 112.08 + 32.00 = 266.31 \, \text{g/mol}$$) aligns closely with the reported value of 266.26 g/mol.
Structure
3D Structure
Properties
CAS No. |
676324-06-4 |
|---|---|
Molecular Formula |
C9H14N8O2 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
2-[2-amino-9-(2,3-dihydroxypropyl)purin-6-yl]guanidine |
InChI |
InChI=1S/C9H14N8O2/c10-8(11)14-6-5-7(16-9(12)15-6)17(3-13-5)1-4(19)2-18/h3-4,18-19H,1-2H2,(H6,10,11,12,14,15,16) |
InChI Key |
WUYSYYONZGIQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)O)N)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
Example Protocol :
- Mesylation : A glycerol derivative (e.g., 2,3-dihydroxypropyl alcohol) is treated with mesyl chloride or NCS in DMF to generate a mesylate intermediate.
- Alkylation : The mesylate reacts with 2-amino-6-chloro-9H-purine in the presence of Cs₂CO₃ to yield the 9-(2,3-dihydroxypropyl)-2-amino-6-chloro-9H-purine intermediate.
Step 2: Guanidinylation at Position 6
The 6-chloro group is replaced with a guanidine moiety using guanidine reagents under basic conditions.
Reagents and Conditions
| Reagent/Condition | Purpose | Yield (%) | Reference |
|---|---|---|---|
| Guanidine carbonate | Guanidine source | 60–75 | |
| K₂CO₃ (DMF, 80°C) | Base and solvent for substitution | – | |
| NaCNBH₃ (MeOH) | Reductive amination (if needed) | – |
Example Protocol :
- Substitution : The 6-chloro intermediate is heated with guanidine carbonate in DMF and K₂CO₃ to yield the 6-guanidine product.
- Deprotection : If protecting groups (e.g., silyl ethers) were used on the dihydroxypropyl group, they are removed under acidic or fluoride-mediated conditions.
Alternative Approaches
Mitsunobu Reaction
For stereoselective alkylation, the Mitsunobu reaction may be employed:
Glycidol Derivatives
Epoxide-opening reactions with glycidol derivatives (e.g., epichlorohydrin) can introduce the dihydroxypropyl group under basic conditions.
Challenges and Considerations
- Hydrolytic Stability : The 6-guanidine group is prone to hydrolysis in acidic media. Reactions are typically conducted in aprotic solvents (e.g., DMF, DMSO).
- Stereochemistry : The 2,3-dihydroxypropyl group may require chiral resolution if enantiomeric purity is critical.
- Byproduct Formation : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.
Data Tables
Table 1: Comparative Yields for Alkylation Methods
| Method | Reagent System | Yield (%) | Reference |
|---|---|---|---|
| Mesylation + Alkylation | NCS/Cs₂CO₃ (DMF) | 52–65 | |
| Mitsunobu Reaction | PPh₃/DEAD (THF) | 70–80 |
Table 2: Guanidinylation Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 12 | 60–75 |
| NaOH | MeOH/H₂O | 60°C | 6 | 50–60 |
Chemical Reactions Analysis
Types of Reactions
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanidine group, affecting its reactivity and binding properties.
Reduction: Reduction reactions can alter the purine base, impacting its biological activity.
Substitution: Substitution reactions are common, where the guanidine group can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Guanidine derivatives have been studied for their antiviral properties. Specifically, they have shown effectiveness against several viruses by inhibiting viral replication processes. For instance, guanidine hydrochloride has been noted for its ability to interfere with the replication of certain viruses by impacting cellular mechanisms essential for viral life cycles .
Cancer Research
Research has indicated that guanidine-modified nucleic acids can enhance the stability and binding affinity of oligonucleotides in cancer treatment applications. The incorporation of guanidine groups into nucleic acid structures has been shown to stabilize triplex formations, which can be pivotal in targeting specific RNA sequences associated with cancer . The guanidine group enhances hydrogen bonding interactions, thereby improving the specificity and efficacy of these modified nucleic acids.
Molecular Biology
Enzyme Substrates and Inhibitors
Guanidine compounds play a role as substrates or inhibitors in various enzymatic reactions. For example, studies have demonstrated that guanidine can act as an inhibitor of certain deoxyribosyl transferases, which are crucial in synthesizing non-natural deoxynucleosides used in pharmaceuticals . This inhibition is valuable in drug development where control over enzymatic pathways is necessary.
Nucleic Acid Recognition
Incorporating guanidine into nucleic acid structures has been shown to enhance binding affinities for specific targets. The guanidine group is particularly effective in recognizing the Hoogsteen edge of guanine bases in DNA and RNA structures, facilitating more robust interactions that are beneficial for therapeutic applications .
Biochemistry
Nitrogen Metabolism Studies
Recent research has highlighted the role of guanidine in nitrogen metabolism within plants and microorganisms. A study identified novel enzymes capable of producing guanidine from homoarginine, shedding light on its metabolic pathways and potential roles in cellular processes . Understanding these pathways can lead to advancements in agricultural biotechnology and environmental science.
Biochemical Assays
Guanidine compounds are utilized in various biochemical assays due to their ability to denature proteins and facilitate the study of protein interactions. For instance, guanidine hydrochloride is commonly used to unfold proteins for analysis via spectroscopic techniques . This application is crucial for understanding protein structure-function relationships.
Case Studies
Mechanism of Action
The mechanism of action of guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- involves its ability to form hydrogen bonds and interact with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The compound’s high basicity and planarity allow it to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .
Comparison with Similar Compounds
Table 1: Key Structural Features of Compound A and Analogues
Key Observations :
- Substituent Diversity : Compound A’s 6-guanidine group contrasts with chloro (e.g., ), bromo (e.g., ), or aryl substituents (e.g., ). Guanidine’s basicity and hydrogen-bonding capacity may enhance target binding compared to electron-withdrawing groups like chloro.
- 9-Position Modifications : The 2,3-dihydroxypropyl group in Compound A and the brominated analogue improves hydrophilicity, whereas bulky groups like isopropyl or adamantyl may hinder solubility but enhance steric interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
Guanidine derivatives, particularly those containing purine structures, have garnered attention in recent years for their diverse biological activities, including anticancer, antiviral, and enzyme inhibition properties. This article focuses on the compound "Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]" and its biological activities based on current research findings.
Overview of Guanidine Derivatives
Guanidine compounds are characterized by their basicity and ability to form strong hydrogen bonds. The presence of guanidine moieties in various compounds has been shown to enhance their biological activity significantly. Research indicates that guanidine derivatives can act as effective inhibitors of enzymes such as arginase and exhibit cytotoxic effects against various cancer cell lines.
Biological Activities
-
Cytotoxic Activity :
Recent studies have demonstrated that purine derivatives, including guanidine compounds, exhibit high cytotoxic activity against several cancer cell lines. For instance, a study reported that certain derivatives showed significant cytotoxic effects against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells. The mechanism of action appears to involve the inhibition of DNA biosynthesis and cell cycle disruption in sensitive tumor cell lines . -
Antiviral Properties :
Some guanidine derivatives have shown promising antiviral activity. Compounds with a purine backbone were tested against herpes simplex virus type 1 (HSV-1) and demonstrated effectiveness even against acyclovir-resistant strains . The structural modifications in these compounds were crucial for enhancing their antiviral properties. -
Enzyme Inhibition :
Guanidine-containing compounds have been identified as potent inhibitors of arginase, an enzyme involved in the urea cycle. A series of synthesized guanidine derivatives exhibited low nanomolar potency against human arginase 1 (hARG1), with some compounds showing IC50 values as low as 32 nM. This suggests their potential for therapeutic applications in conditions where arginase activity is implicated .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of guanidine derivatives and their biological activities is essential for drug design. The following table summarizes key findings from SAR studies on guanidine analogs:
| Compound | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 15a | R-enantiomer | 32 | hARG1 inhibitor |
| 15b | Methyl substituent | 78 | hARG1 inhibitor |
| 15c | Methyl on guanidine | 233 | Reduced activity |
| 15aa | Unsubstituted | 67 | Potent hARG1 inhibitor |
These findings indicate that modifications at specific positions can significantly alter the potency and selectivity of guanidine derivatives as enzyme inhibitors.
Case Study 1: Anticancer Activity
A study focused on synthesizing thiourea and guanidine derivatives revealed promising anticancer properties against cisplatin-resistant cell lines. The synthesized compounds exhibited low IC50 values in vitro, indicating strong potential for further development in cancer therapeutics .
Case Study 2: Antiviral Efficacy
In another investigation, purine conjugates were synthesized and tested against HSV-1. The results highlighted that structural variations led to enhanced antiviral activity, suggesting a viable pathway for developing new antiviral agents based on guanidine structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
